molecular formula C17H10ClFN2O B8783636 3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)-

3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)-

Cat. No.: B8783636
M. Wt: 312.7 g/mol
InChI Key: QNWHOCFQMBGSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro group, and a fluoro group attached to a quinoline ring, along with a carbonitrile group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is performed under mild conditions using palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The benzyloxy group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Boron Reagents: Essential for the transmetalation step in coupling reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex polycyclic compounds.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyloxy-4-chloro-7-fluoroquinoline: Lacks the carbonitrile group.

    4-Chloro-7-fluoroquinoline: Lacks both the benzyloxy and carbonitrile groups.

    6-Benzyloxy-4-chloroquinoline: Lacks the fluoro and carbonitrile groups.

Uniqueness

3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H10ClFN2O

Molecular Weight

312.7 g/mol

IUPAC Name

4-chloro-7-fluoro-6-phenylmethoxyquinoline-3-carbonitrile

InChI

InChI=1S/C17H10ClFN2O/c18-17-12(8-20)9-21-15-7-14(19)16(6-13(15)17)22-10-11-4-2-1-3-5-11/h1-7,9H,10H2

InChI Key

QNWHOCFQMBGSLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(C=N3)C#N)Cl)F

Origin of Product

United States

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